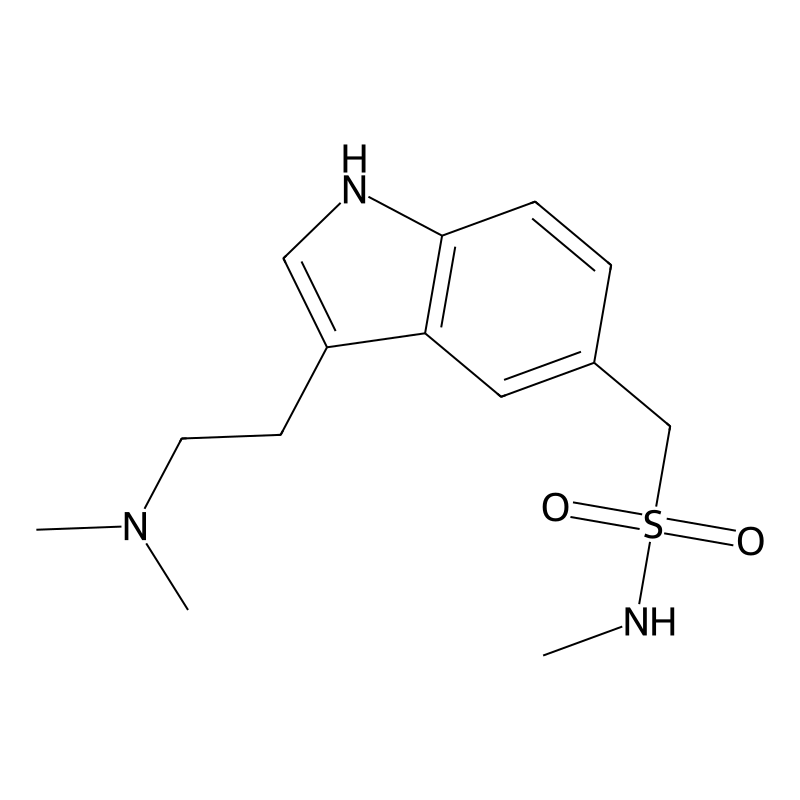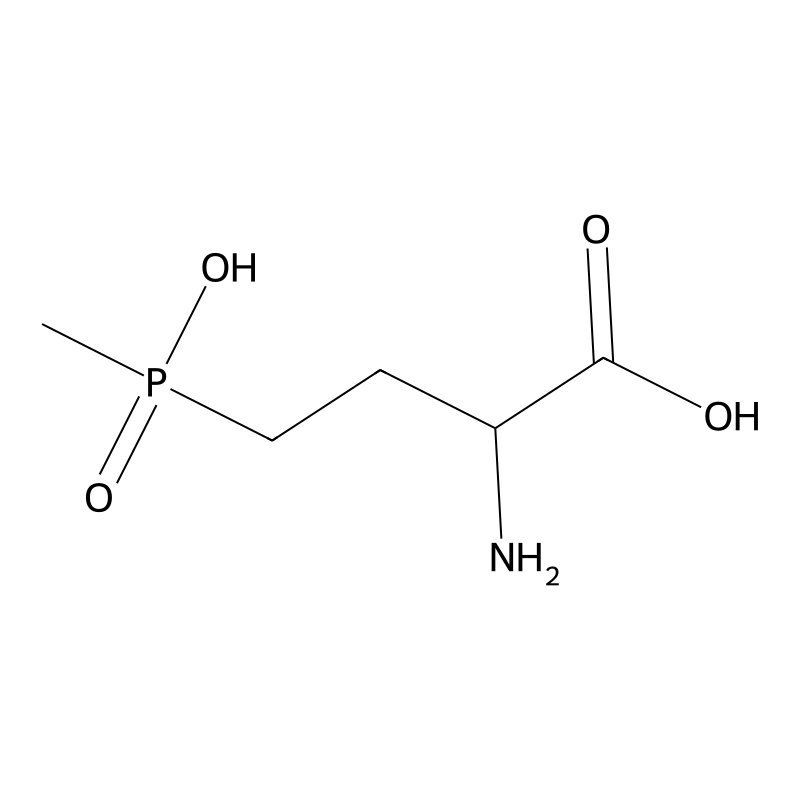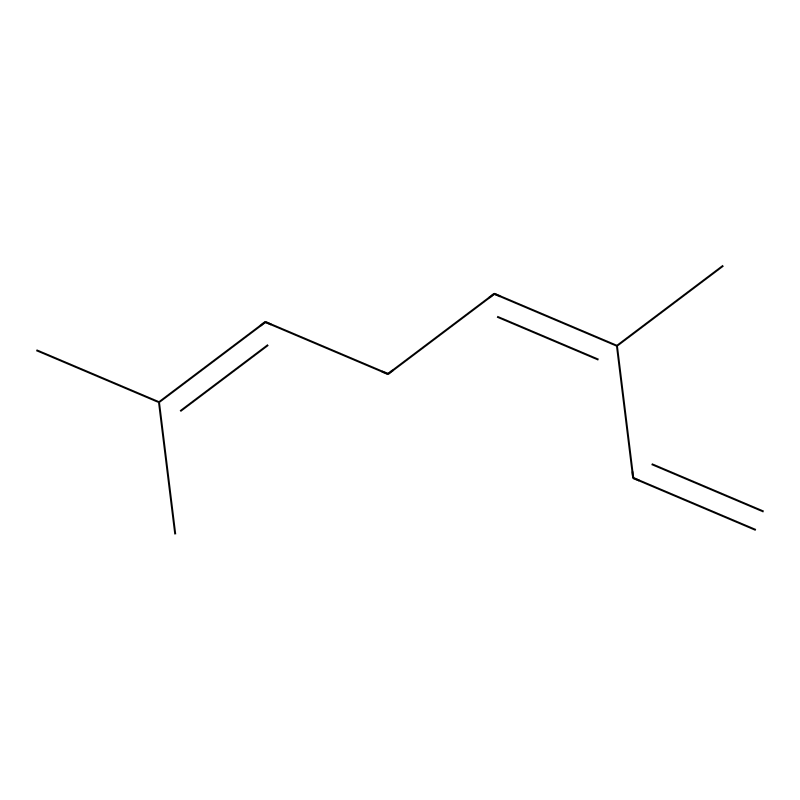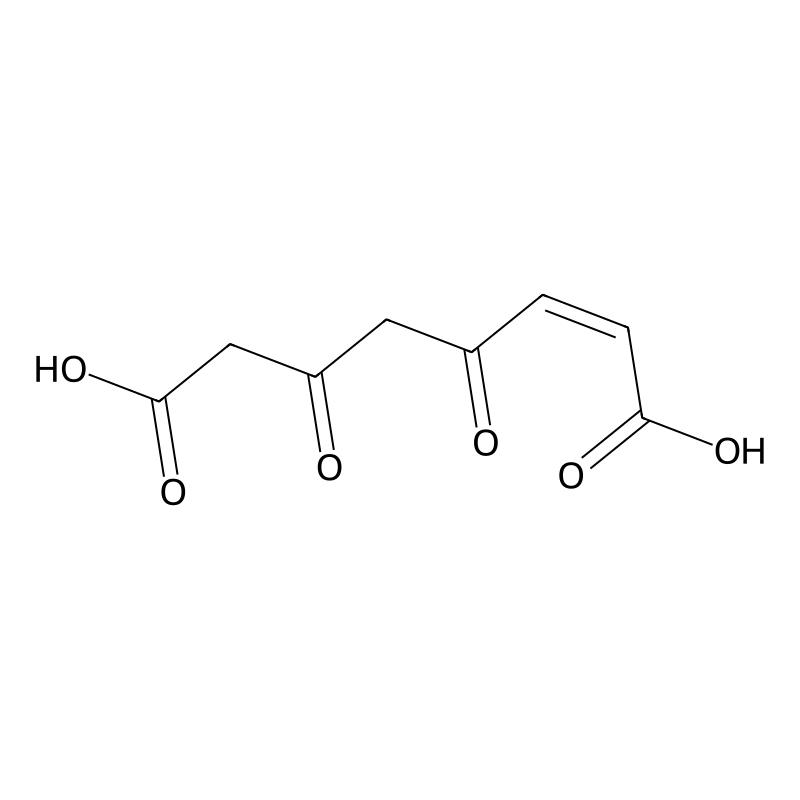3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide
Catalog No.
S2949775
CAS No.
2034496-67-6
M.F
C15H17BrN2O4
M. Wt
369.215
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
2034496-67-6
Product Name
3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide
IUPAC Name
3-bromo-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide
Molecular Formula
C15H17BrN2O4
Molecular Weight
369.215
InChI
InChI=1S/C15H17BrN2O4/c16-12-3-1-2-11(10-12)15(21)17-6-8-22-9-7-18-13(19)4-5-14(18)20/h1-3,10H,4-9H2,(H,17,21)
InChI Key
SBMBXOMCMLWNBC-UHFFFAOYSA-N
SMILES
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)Br
Solubility
not available
Molecular Structure Analysis
The compound's structure can be broken down into three key parts:
- 3-bromobenzamide: This core structure consists of a benzene ring with a bromine atom attached at the third position and an amide group (carbonyl group bonded to a nitrogen atom) connected to the ring. Amides are known for their hydrogen bonding capabilities and their role in protein structure and function [].
- Ethoxy chain: An ethyl group (two carbon chain) connects the amide group to the third functional group.
- Succinimide: The terminal group is a succinimide ring, a four-membered cyclicimide derived from succinic acid. Succinimide rings are known for their reactivity and can participate in various chemical reactions [].
XLogP3
0.7
Dates
Modify: 2023-08-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds








